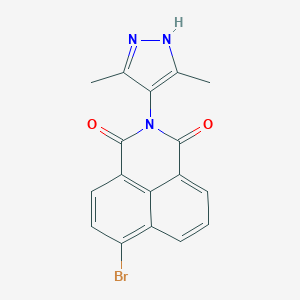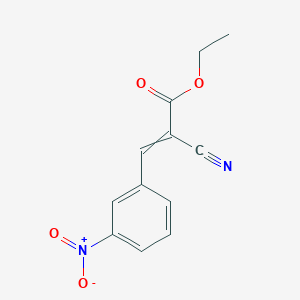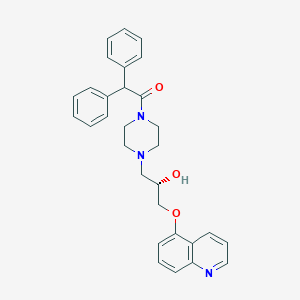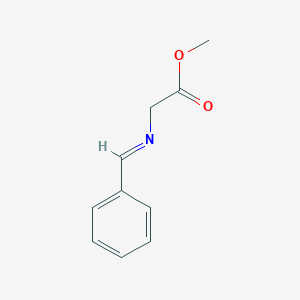
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as BPIP, is a synthetic compound that has been of great interest in recent years due to its potential applications in scientific research. BPIP belongs to the class of isoquinoline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione is not fully understood, but studies have suggested that it may act through multiple pathways. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
Effets Biochimiques Et Physiologiques
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the reverse transcriptase activity of HIV by binding to the enzyme's active site.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione in lab experiments is its ability to target multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a relatively safe compound to use in lab experiments. However, one limitation of using 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione. One area of interest is the development of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione's potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the condensation of 2-amino-5-bromo-1,3-dimethylbenzene with 3,5-dimethyl-4-nitropyrazole in the presence of a base to form the intermediate product. This intermediate is then reduced to the corresponding amine using a reducing agent. The amine is then reacted with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent to form the final product, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione.
Applications De Recherche Scientifique
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have anti-viral effects against human immunodeficiency virus (HIV) by inhibiting viral replication.
Propriétés
Numéro CAS |
51461-22-4 |
|---|---|
Nom du produit |
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione |
Formule moléculaire |
C17H12BrN3O2 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
6-bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H12BrN3O2/c1-8-15(9(2)20-19-8)21-16(22)11-5-3-4-10-13(18)7-6-12(14(10)11)17(21)23/h3-7H,1-2H3,(H,19,20) |
Clé InChI |
UKRUVKDTLCRXNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
SMILES canonique |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Autres numéros CAS |
51461-22-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















